molecular formula C14H25NO3 B061074 N-Decanoyl-L-Homoserine lactone CAS No. 177315-87-6

N-Decanoyl-L-Homoserine lactone

Cat. No.: B061074
CAS No.: 177315-87-6
M. Wt: 255.35 g/mol
InChI Key: TZWZKDULKILUPV-LBPRGKRZSA-N
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Description

N-decanoyl-L-homoserine lactone (C10-HSL) belongs to the class of N-acyl-homoserine lactones (AHLs). These small diffusible signaling molecules play a crucial role in bacterial quorum sensing, which involves cell-to-cell communication and gene expression regulation in gram-negative bacteria . Specifically, C10-HSL is produced by ND07 Chromobacterium violaceum and has been studied for its effects on plant growth and microbial interactions.

Biochemical Analysis

Biochemical Properties

N-Decanoyl-L-Homoserine lactone is involved in regulating gene expression in Gram-negative bacteria. It interacts with specific receptor proteins, such as LuxR-type proteins, which bind to the compound and form a complex that activates or represses the transcription of target genes. This interaction is essential for the regulation of genes involved in virulence, motility, and biofilm formation . The compound also interacts with enzymes like AHL synthases, which are responsible for its biosynthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacteria, it modulates the expression of genes involved in virulence, leading to the production of factors that enhance pathogenicity. It also affects biofilm formation, a process critical for bacterial survival and resistance to antibiotics . In plants, such as Arabidopsis, this compound triggers an increase in cytosolic free calcium and reactive oxygen species, influencing root growth and development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to LuxR-type receptor proteins. This binding induces a conformational change in the receptor, allowing it to bind to specific DNA sequences and regulate gene transcription. The compound can also inhibit or activate enzymes involved in its own biosynthesis, creating a feedback loop that fine-tunes quorum sensing responses . Additionally, it can modulate the activity of mitogen-activated protein kinases (MAPKs) in plants, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at low temperatures but can degrade over time when exposed to light and higher temperatures. Long-term studies have shown that its effects on cellular functions, such as biofilm formation and gene expression, can diminish as the compound degrades . In plants, the transient increase in cytosolic calcium and reactive oxygen species induced by the compound is immediate but short-lived .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it can effectively modulate quorum sensing and gene expression without causing toxicity. At higher doses, it may exhibit toxic effects, including disruption of cellular functions and induction of stress responses. Studies in plants have shown that higher concentrations of the compound can inhibit primary root growth and promote lateral root formation .

Metabolic Pathways

This compound is involved in metabolic pathways related to quorum sensing. It is synthesized by AHL synthases from acyl-ACP (acyl carrier protein) and S-adenosylmethionine (SAM). The compound can be degraded by AHL lactonases and AHL acylases, which hydrolyze the lactone ring or the amide bond, respectively . These metabolic pathways regulate the levels of the compound within bacterial communities, influencing quorum sensing dynamics.

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion due to its small size and hydrophobic nature. It can accumulate in the cell membrane and diffuse into the extracellular environment, where it interacts with other bacterial cells. The compound’s distribution is influenced by its concentration gradient and the presence of specific transporters or binding proteins .

Subcellular Localization

This compound is primarily localized in the cell membrane and the cytoplasm. Its activity is influenced by its localization, as it needs to interact with membrane-bound or cytoplasmic receptor proteins to exert its effects. Post-translational modifications, such as acylation, can affect its targeting and localization within the cell .

Preparation Methods

Synthetic Routes:: C10-HSL can be synthesized through various methods, including chemical synthesis and enzymatic routes. One common approach involves the condensation of decanoic acid (decanoate) with L-homoserine lactone. The reaction typically occurs under mild conditions using coupling agents or catalysts.

Industrial Production:: While industrial-scale production methods for C10-HSL are less common, research efforts have focused on optimizing microbial fermentation processes. Engineered bacterial strains can produce AHLs, including C10-HSL, as part of their metabolic pathways.

Chemical Reactions Analysis

Reactions:: C10-HSL can participate in several chemical reactions:

    Hydrolysis: Under acidic or basic conditions, C10-HSL can undergo hydrolysis to yield decanoic acid and L-homoserine lactone.

    Oxidation: Oxidative processes can lead to the formation of various oxidation products.

    Substitution: C10-HSL can react with nucleophiles, such as amines or thiols, resulting in substitution products.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Substitution: Nucleophilic reagents (e.g., ammonia, mercaptans).

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields decanoic acid and L-homoserine lactone, while oxidation and substitution reactions lead to various derivatives.

Scientific Research Applications

C10-HSL has diverse applications across scientific fields:

Comparison with Similar Compounds

C10-HSL shares similarities with other AHLs, such as C8-HSL and C12-HSL. its unique properties, including its carbon chain length, make it distinct. These compounds collectively contribute to bacterial communication and adaptation.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKDULKILUPV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436062
Record name N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177315-87-6
Record name N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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